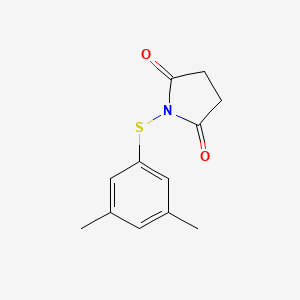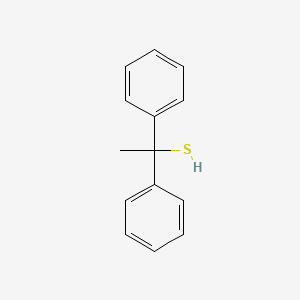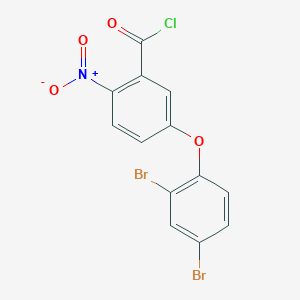
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile
Overview
Description
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the isoquinoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms, possibly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, with a simpler structure.
Quinoline: A structurally related compound with different properties.
Benzonitrile: A simpler nitrile compound with different reactivity.
Uniqueness
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is unique due to its specific structure, which combines features of isoquinolines and benzonitriles. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H10N2O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(1-oxo-2H-isoquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-11-2-1-3-13(8-11)14-5-4-12-6-7-18-16(19)15(12)9-14/h1-9H,(H,18,19) |
InChI Key |
VHTMDXAZIWPZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CNC3=O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














